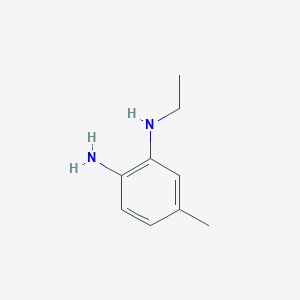

N1-ethyl-5-methylbenzene-1,2-diamine

Description

N1-ethyl-5-methylbenzene-1,2-diamine is an aromatic diamine derivative with a molecular formula of C₉H₁₄N₂ (based on nomenclature rules). It features an ethyl group at the N1 position and a methyl group at the 5-position of the benzene ring. This compound is structurally related to benzene-1,2-diamine (ortho-phenylenediamine), a precursor for benzotriazoles and heterocyclic compounds .

Potential applications include its use as a ligand in coordination chemistry (inferred from ), a precursor for benzotriazole synthesis (), or a pharmaceutical intermediate (similar to compounds in ).

Properties

IUPAC Name |

2-N-ethyl-4-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,11H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQPFZAJYBPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742054-04-2 | |

| Record name | 1-N-ethyl-5-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-ethyl-5-methylbenzene-1,2-diamine typically involves the nitration of benzene to form nitrobenzene, followed by reduction to form the corresponding amine. The specific synthetic route for this compound involves the following steps:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Reduction: Nitrobenzene is then reduced using a reducing agent such as iron and hydrochloric acid to form 1,2-diaminobenzene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N1-ethyl-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can further reduce the compound to form more saturated amines.

Substitution: The amine groups can undergo substitution reactions with electrophiles, such as acylation or alkylation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Iron (Fe), hydrochloric acid (HCl)

Substitution: Ethyl iodide (C2H5I), potassium carbonate (K2CO3)

Major Products:

Oxidation: Quinones

Reduction: Saturated amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N1-ethyl-5-methylbenzene-1,2-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of N1-ethyl-5-methylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diamine Derivatives

Structural and Electronic Effects

- For example, 4-methylbenzene-1,2-diamine reacts with isatin derivatives to form indoloquinoxalines in moderate yields, while the 5-methyl analog may exhibit distinct regioselectivity.

- N1-Alkylation : The ethyl group at N1 enhances lipophilicity compared to unsubstituted benzene-1,2-diamine, improving solubility in organic solvents like ethyl acetate (inferred from extraction methods in ). This modification is critical for pharmaceutical applications, as seen in iodinated analogs ().

Reactivity and Functionalization

- Benzotriazole Synthesis : Benzene-1,2-diamine derivatives undergo diazotization to form benzotriazoles . The ethyl and methyl substituents in this compound may slow this reaction due to steric effects, requiring optimized conditions.

- The aromatic backbone of this compound could offer enhanced stability in acidic environments.

Biological Activity

N1-Ethyl-5-methylbenzene-1,2-diamine, also known as 1-N-Ethyl-5-methylbenzene-1,2-diamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C9H12N2

- Molecular Weight : 148.20 g/mol

- CAS Number : 742054-04-2

The compound features an ethyl group and two amino groups on a benzene ring, which contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of cellular processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through pathways involving caspase activation and modulation of cell cycle proteins. Further research is needed to elucidate the specific molecular targets involved.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

- Anticancer Activity Investigation : In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- DNA Interaction : Molecular docking studies suggest that this compound can bind to DNA, potentially interfering with replication and transcription processes.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-Ethylbenzene-1,2-diamine | Lacks methyl group | Moderate antibacterial activity |

| 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine | Contains chlorine; increased electrophilicity | Enhanced anticancer properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-ethyl-5-methylbenzene-1,2-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of 5-methylbenzene-1,2-diamine with ethyl halides (e.g., ethyl bromide) under basic conditions. A strong base (e.g., NaOH) deprotonates the amine, enabling nucleophilic substitution. Reaction optimization includes:

- Temperature : 60-80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility.

- Purification : Column chromatography or recrystallization isolates the product from mono-alkylated byproducts .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve crystal structure using SHELXL for bond-length/angle validation .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at N1: δ ~3.2 ppm for CH₂; aromatic methyl: δ ~2.3 ppm).

- IR : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What physicochemical properties are critical for experimental handling?

- Methodological Answer : Key properties include:

- Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) due to amine and methyl groups.

- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of amine groups .

Advanced Research Questions

Q. How do electronic and steric effects of the ethyl and methyl substituents influence reactivity in catalysis?

- Methodological Answer :

- Computational Studies : Perform DFT calculations to map electron density (e.g., HOMO/LUMO orbitals) and steric maps. Compare with analogs (e.g., N1-cyclopropyl derivatives) to assess substituent impact on reaction barriers .

- Experimental Validation : Test catalytic activity in cross-coupling reactions; monitor yield variations with substituent modifications .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Address discrepancies via:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., A549, HeLa) to account for cell-type specificity.

- Structural-Activity Relationships (SAR) : Compare with N1-benzyl or trifluoromethyl analogs to identify substituent-dependent trends .

Q. How can regioselectivity challenges in further functionalization (e.g., nitration) be mitigated?

- Methodological Answer :

- Directing Groups : Use protecting groups (e.g., acetyl on N2) to steer electrophilic substitution to the para-methyl position.

- Reaction Monitoring : Track intermediates via LC-MS to optimize conditions (e.g., HNO₃ concentration, temperature) .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD values).

- Enzyme Inhibition Assays : Test inhibition kinetics (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive mechanisms .

Key Research Recommendations

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve purity .

- Biological Screening : Prioritize kinase inhibition panels to identify novel targets for oncology applications .

- Computational Modeling : Integrate MD simulations to predict long-term stability in solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.